molecular formula C23H19N3O2 B7497693 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide

Cat. No.: B7497693
M. Wt: 369.4 g/mol
InChI Key: YIFXPORLKXOUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 2005 by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines and inhibits tumor growth. It also reduces the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of rheumatoid arthritis. It also induces apoptosis and inhibits tumor growth in various cancer cell lines. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid, which is a hallmark of the disease.

Advantages and Limitations for Lab Experiments

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Another area of research is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, the role of p38 MAPK in other diseases such as diabetes and cardiovascular disease is an area of active research.

Synthesis Methods

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-cyanophenylboronic acid with 4-bromo-2-(methylamino)acetophenone to produce 2-(2-cyanophenyl)-N-(4-bromo-2-(methylamino)phenyl)acetamide. This intermediate is then reacted with 4-aminobenzoyl chloride to yield this compound.

Scientific Research Applications

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide has been widely studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. In cancer, this compound has been found to induce apoptosis and inhibit tumor growth in various cancer cell lines. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid, a hallmark of the disease.

Properties

IUPAC Name

2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-25-22(27)14-16-10-12-18(13-11-16)26-23(28)21-9-5-4-8-20(21)19-7-3-2-6-17(19)15-24/h2-13H,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFXPORLKXOUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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